1,3-Dibromo-2-(difluoromethoxy)-5-isopropylbenzene

Cross-coupling Dibromoarene Regioselectivity

1,3-Dibromo-2-(difluoromethoxy)-5-isopropylbenzene (CAS 2379322-22-0) is a highly functionalized halogenated aromatic compound. Its molecular architecture features two bromine atoms positioned for cross-coupling reactivity and a metabolically stabilizing difluoromethoxy (–OCF₂H) group, all anchored to an isopropylbenzene core.

Molecular Formula C10H10Br2F2O
Molecular Weight 343.99 g/mol
Cat. No. B12105085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dibromo-2-(difluoromethoxy)-5-isopropylbenzene
Molecular FormulaC10H10Br2F2O
Molecular Weight343.99 g/mol
Structural Identifiers
SMILESCC(C)C1=CC(=C(C(=C1)Br)OC(F)F)Br
InChIInChI=1S/C10H10Br2F2O/c1-5(2)6-3-7(11)9(8(12)4-6)15-10(13)14/h3-5,10H,1-2H3
InChIKeyCUHCBGQGPFQJJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Dibromo-2-(difluoromethoxy)-5-isopropylbenzene (CAS 2379322-22-0): A Strategic Halogenated Building Block for Advanced Synthesis


1,3-Dibromo-2-(difluoromethoxy)-5-isopropylbenzene (CAS 2379322-22-0) is a highly functionalized halogenated aromatic compound. Its molecular architecture features two bromine atoms positioned for cross-coupling reactivity and a metabolically stabilizing difluoromethoxy (–OCF₂H) group, all anchored to an isopropylbenzene core [1]. With a molecular weight of 343.99 g/mol (C₁₀H₁₀Br₂F₂O), it is typically offered as a high-purity research chemical intended as a key intermediate in pharmaceutical and agrochemical development .

Why a Generic Replacement for 1,3-Dibromo-2-(difluoromethoxy)-5-isopropylbenzene (CAS 2379322-22-0) is Scientifically Unsound


In chemical development, substituting a building block with a seemingly similar analog can derail an entire synthetic route or compromise the properties of the final molecule. The 1,3-dibromo substitution pattern of this compound is specifically designed for sequential or selective cross-coupling reactions, a capability that mono-bromo analogs lack [1]. Furthermore, the difluoromethoxy group is not a simple ether; its unique electronic and steric profile, combined with its documented ability to enhance metabolic stability and lipophilicity, cannot be replicated by a methoxy or unsubstituted analog [2]. These combined features define a specific, non-interchangeable chemical reactivity and physicochemical profile crucial for advanced applications.

Quantitative Differentiation Evidence for 1,3-Dibromo-2-(difluoromethoxy)-5-isopropylbenzene (CAS 2379322-22-0)


Structural Advantage: Two Reactive Sites vs. One for Advanced Cross-Coupling

1,3-Dibromo-2-(difluoromethoxy)-5-isopropylbenzene contains two bromine atoms at the 1 and 3 positions, enabling its use as a substrate for sequential or selective cross-coupling reactions (e.g., Suzuki, Stille). This is a core structural advantage over its mono-bromo analog, 4-Bromo-1-(difluoromethoxy)-2-isopropylbenzene (CAS 1062616-03-8), which possesses only one reactive site and is limited to a single functionalization event . Class-level inference from similar dibromo-difluoromethoxy arenes supports that the 1,3-dibromo arrangement allows for controlled, multi-step synthesis of complex structures, a capability not shared by mono-bromo alternatives [1].

Cross-coupling Dibromoarene Regioselectivity Sequential Functionalization

Physicochemical and Biological Differentiation: The Impact of the -OCF2H Group

The difluoromethoxy (-OCF₂H) group is a privileged motif in medicinal chemistry, known to significantly modulate a molecule's properties compared to a standard methoxy (-OCH₃) group or an unsubstituted hydrogen [1]. While direct experimental data comparing 1,3-Dibromo-2-(difluoromethoxy)-5-isopropylbenzene with its methoxy analog (1,3-Dibromo-5-isopropyl-2-methoxybenzene, CAS 915069-01-1) is absent, computational predictions for a closely related analog suggest a high logP (XLogP3: 4.6) indicative of increased lipophilicity and membrane permeability, a trend expected to hold for this compound [2]. This contrasts with the non-fluorinated analog, 1,3-Dibromo-5-isopropylbenzene (CAS 62655-20-3), which lacks this property-enhancing functionality.

Metabolic Stability Lipophilicity Drug Design Agrochemical

Procurement and Handling: A Comparison of Availability and Safety Profiles

From a procurement standpoint, 1,3-Dibromo-2-(difluoromethoxy)-5-isopropylbenzene is commercially available from multiple suppliers, albeit at a premium price point. Data indicates it is offered at ≥95% purity with pricing ranging from €1,407.00 to €1,599.00 for a 250mg-500mg scale . In contrast, the mono-bromo analog 4-Bromo-1-(difluoromethoxy)-2-isopropylbenzene is listed as discontinued by at least one vendor, limiting its utility as a dependable alternative . The target compound also carries specific hazard warnings (H302, H315, H319, H335) that mandate careful handling protocols , a factor that may differ from less functionalized analogs.

Vendor Availability Safety Data Hazard Classification Procurement

Definitive Application Scenarios for 1,3-Dibromo-2-(difluoromethoxy)-5-isopropylbenzene Based on Differentiating Evidence


Sequential Cross-Coupling for Complex Drug Scaffold Construction

This compound is ideally suited as an advanced intermediate for medicinal chemists aiming to build complex, unsymmetrical biaryl or triaryl structures via sequential cross-coupling reactions (e.g., Suzuki-Miyaura). Its two bromine atoms allow for independent and selective functionalization at the 1- and 3-positions, enabling the rapid generation of diverse compound libraries from a single core [1]. The difluoromethoxy group is retained throughout these sequences, imparting the desired lipophilic and metabolic properties to the final library members [2].

Synthesis of Fluorinated Agrochemical Intermediates

In agrochemical research, the demand for fluorinated motifs to enhance the environmental stability and bioavailability of active ingredients is high. This building block is particularly valuable for synthesizing new classes of herbicides or fungicides. The 1,3-dibromo pattern enables the attachment of diverse heterocyclic or aromatic groups, while the difluoromethoxy group is a well-precedented feature in commercial pesticides for improving target-site interaction and resistance profile [2].

Core Building Block in Materials Science for Functional Materials

For material scientists developing advanced functional materials like organic light-emitting diodes (OLEDs) or liquid crystals, this compound offers a rigid, electron-rich core with two tunable substitution sites. The bromines serve as convenient anchors for attaching π-conjugated arms, while the difluoromethoxy group can fine-tune the electronic properties and intermolecular interactions of the resulting material, influencing properties like charge transport and emission wavelength [1].

Stable Isotope Labeling or Radiochemistry Precursor

The presence of two bromine atoms makes this compound a potential precursor for radio- or stable-isotope labeling. Techniques such as halogen exchange or metal-catalyzed coupling with isotopically enriched synthons are standard methods in the development of radioligands for PET imaging or metabolic tracer studies. The structural rigidity and defined substitution pattern of this building block are critical for ensuring the regiochemical purity of the final labeled product.

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